molecular formula C10H8BrFN2O B13676518 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol

Cat. No.: B13676518
M. Wt: 271.09 g/mol
InChI Key: CGZVEGWOKBEMLV-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . The process involves the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine and fluorine substituents.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromo-3-fluorophenyl)imidazole: Lacks the methanol group but shares the same phenyl ring substitution pattern.

    2-(4-Chloro-3-fluorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromo-3-chlorophenyl)imidazole-5-methanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

2-(4-Bromo-3-fluorophenyl)imidazole-5-methanol is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the imidazole ring and methanol group provides a distinct set of properties that can be leveraged for various applications.

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

[2-(4-bromo-3-fluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8BrFN2O/c11-8-2-1-6(3-9(8)12)10-13-4-7(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

CGZVEGWOKBEMLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(N2)CO)F)Br

Origin of Product

United States

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